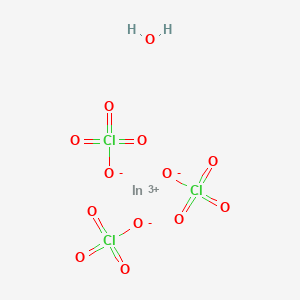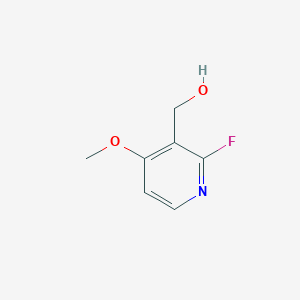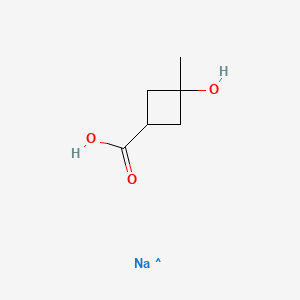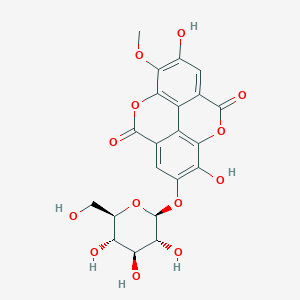
4-Cyclobutoxy-1-iodo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure combines aromaticity (from the benzene ring) with the unique features of the cyclobutoxy group.
4-Cyclobutoxy-1-iodo-2-methylbenzene: is a chemical compound with the molecular formula CHI. It consists of a benzene ring substituted with a cyclobutoxy group (four-membered cyclic ether) at one position and an iodine atom at another position.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves electrophilic aromatic substitution of iodobenzene with cyclobutanol in the presence of Lewis acid catalysts (such as AlCl or FeCl).
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 80 °C) in an organic solvent (e.g., dichloromethane or toluene).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for research purposes.
Analyse Chemischer Reaktionen
Reactivity: As an aryl iodide, 4-cyclobutoxy-1-iodo-2-methylbenzene is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reactions include halogenation, nitration, and Friedel-Crafts acylation. Reagents like bromine, nitric acid, and acyl chlorides are used.
Major Products: The major products depend on the specific reaction. For example, bromination yields 4-bromocyclobutoxy-1-iodo-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a model for studying electrophilic aromatic substitution and the effects of substituents on reactivity.
Biology and Medicine: While not directly used in medicine, understanding its reactivity informs drug design and bioorganic chemistry.
Industry: Limited industrial applications, but it contributes to the broader field of aromatic chemistry.
Wirkmechanismus
Aromatic Substitution Mechanism: The electrophilic aromatic substitution proceeds via a two-step mechanism. First, the electrophile forms a sigma bond with the benzene ring, creating a benzenonium intermediate. Second, a proton is removed, yielding the substituted product.
Molecular Targets and Pathways: Further research is needed to explore specific targets and pathways influenced by this compound.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of cyclobutoxy and iodine substituents makes 4-cyclobutoxy-1-iodo-2-methylbenzene unique.
Similar Compounds: Other aryl iodides, such as 1-iodo-2-methylbenzene, exhibit similar reactivity but lack the cyclobutoxy group.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
4-cyclobutyloxy-1-iodo-2-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
InChI-Schlüssel |
ZFPDHXGULBOQAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2CCC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)

![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)


![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)




![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)

